N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin-derived compound featuring a chromene-2-carboxamide core. Its structure includes a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as substituents on the carboxamide nitrogen. The compound’s crystallographic characterization likely employs tools such as SHELX programs (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . The WinGX suite may also facilitate data processing in structural studies . The tert-butyl group enhances lipophilicity, while the sulfone-containing tetrahydrothiophene ring may influence solubility and conformational stability.
Properties
Molecular Formula |
C26H29NO5S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-17-5-10-21-22(28)14-24(32-23(21)13-17)25(29)27(20-11-12-33(30,31)16-20)15-18-6-8-19(9-7-18)26(2,3)4/h5-10,13-14,20H,11-12,15-16H2,1-4H3 |
InChI Key |
MUXJAGSYVFMAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 385.5 g/mol. The structure includes a chromene core, a tert-butyl group, and a dioxidotetrahydrothiophenyl moiety, which may contribute to its biological activity through various mechanisms, including redox reactions and interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Chromene derivative |
| Substituents | Tert-butyl group, dioxidotetrahydrothiophenyl group |
| Molecular Weight | 385.5 g/mol |
| Molecular Formula |
Preliminary studies suggest that the compound may exhibit significant biological activity through its interaction with specific enzymes or receptors. The dioxidotetrahydrothiophenyl group is hypothesized to enhance bioactivity via redox mechanisms, while the benzamide core may facilitate interactions with protein targets .
Anticancer Activity
Research indicates that derivatives of chromene compounds often display anticancer properties. A study evaluated various chromene-based compounds for their cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggested that modifications in the structure significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease treatment. Compounds structurally similar to this compound have shown moderate inhibition against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity for related compounds. The presence of sulfur in the dioxidotetrahydrothiophenyl moiety may enhance interaction with bacterial membranes, potentially leading to increased efficacy against multidrug-resistant strains .
Case Studies
Several case studies have focused on the biological activities of compounds related to this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate cytotoxic effects on A549 lung adenocarcinoma cells.
- Method : Cells treated with various concentrations of the compound; viability assessed via MTT assay.
- Results : Significant reduction in cell viability at higher concentrations, indicating strong anticancer potential.
-
Enzyme Inhibition Study :
- Objective : To assess inhibitory effects on AChE and BChE.
- Method : In vitro assays measuring enzyme activity post-treatment.
- Results : Compound demonstrated competitive inhibition with IC50 values comparable to known inhibitors.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique molecular structure characterized by:
- Molecular Formula : C27H31NO5S
- Molecular Weight : 481.6 g/mol
- Structural Components : It includes a benzamide core with tert-butyl and dioxidotetrahydrothiophenyl substituents, which contribute to its chemical reactivity and biological interactions.
The presence of the tert-butyl group enhances steric hindrance, potentially influencing the compound's interaction with biological targets. The dioxidotetrahydrothiophenyl moiety may engage in redox reactions, enhancing its versatility in chemical applications.
Preliminary studies indicate that N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activity. Key areas of interest include:
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity through binding interactions.
- Antioxidant Activity : The dioxidotetrahydrothiophenyl group may enhance bioactivity through redox mechanisms, providing potential protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Evaluation :
- Antioxidant Studies :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the coumarin-carboxamide family, which is explored for diverse biological activities. A structurally related compound, 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (), shares the coumarin-carboxamide backbone but differs in substituents:
- N-Substituents : The target compound uses a bulky tert-butylbenzyl group and a sulfone-modified tetrahydrothiophene, whereas the analogue employs a 4-chlorobenzyl-triazole and 4-fluorophenethyl group.
- Chromene Position : The target compound substitutes the 7-position with a methyl group, while the analogue modifies the 4-position with a triazole.
Implications of Substituent Variation
The sulfone group in the tetrahydrothiophene moiety may improve aqueous solubility relative to the fluorophenethyl group in the analogue.
Conformational Rigidity :
- The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a rigid, planar sulfone ring, which could restrict rotational freedom compared to the triazole-linked benzyl group in the analogue. This rigidity might affect binding to biological targets .
Synthetic Complexity :
- The synthesis of the target compound likely involves sulfonation and tert-butylbenzyl incorporation, while the analogue requires click chemistry (triazole formation) and fluorophenethyl coupling .
Crystallographic and Computational Tools
Both compounds’ structural analyses depend on crystallographic software:
- SHELXL () is critical for refining small-molecule structures, ensuring accuracy in bond lengths and angles.
- ORTEP-3 () visualizes thermal motion and molecular packing, aiding in comparing intermolecular interactions (e.g., hydrogen bonds) between the target compound and analogues.
- The WinGX suite () integrates data processing, enabling comparative analysis of crystallographic parameters like unit cell dimensions and space groups.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
